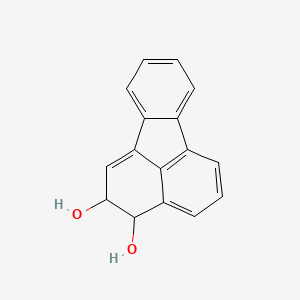
2,3-Dihydro-2,3-dihydroxyfluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2,3-dihydroxyfluoranthene is a metabolite of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is formed through the metabolic processes involving the oxidation of fluoranthene. It is known for its mutagenic properties and has been studied for its potential effects on human health and the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dihydro-2,3-dihydroxyfluoranthene typically involves the oxidation of fluoranthene. This can be achieved through various chemical reactions, including the use of liver homogenates from pretreated rats . The reaction conditions often involve the use of specific enzymes and cofactors that facilitate the oxidation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily studied in a research context. the general approach would involve large-scale oxidation reactions using appropriate catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2,3-dihydroxyfluoranthene undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex metabolites.
Reduction: Reduction reactions can convert it back to fluoranthene or other related compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like liver homogenates, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include more oxidized metabolites of fluoranthene, reduced forms of the compound, and substituted derivatives that may have different biological activities .
Scientific Research Applications
2,3-Dihydro-2,3-dihydroxyfluoranthene has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolic pathways of PAHs and their environmental impact.
Biology: Researchers study its mutagenic properties to understand its effects on DNA and potential carcinogenicity.
Medicine: It is investigated for its potential role in causing mutations that could lead to cancer.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2,3-dihydroxyfluoranthene involves its interaction with DNA, leading to mutations. The compound is metabolized by enzymes in the liver, forming reactive intermediates that can bind to DNA and cause genetic alterations. These interactions are mediated by specific molecular pathways involving cytochrome P450 enzymes and other metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Methylfluoranthene: Another metabolite of fluoranthene with similar mutagenic properties.
3-Methylfluoranthene: A related compound with different metabolic pathways and mutagenic potential.
4,5-Dihydro-4,5-dihydroxy-2-methylfluoranthene: A similar compound formed through the oxidation of 2-methylfluoranthene.
Uniqueness
2,3-Dihydro-2,3-dihydroxyfluoranthene is unique due to its specific formation pathway and its distinct mutagenic properties. Unlike other similar compounds, it is formed through the oxidation of fluoranthene and has been extensively studied for its potential health effects .
Properties
CAS No. |
83606-69-3 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2,3-dihydrofluoranthene-2,3-diol |
InChI |
InChI=1S/C16H12O2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8,14,16-18H |
InChI Key |
WZPSABMMMAFNIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(C(C4=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


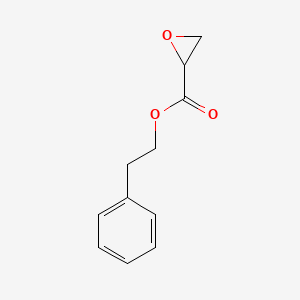

![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788862.png)

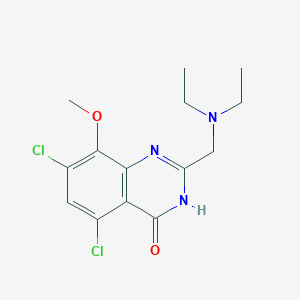

![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
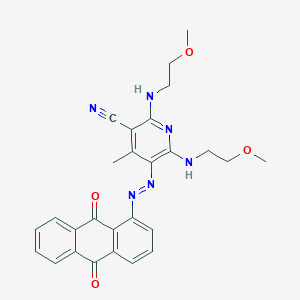
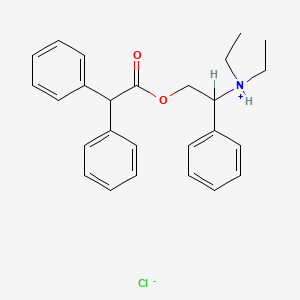
![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)

![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B13788927.png)


